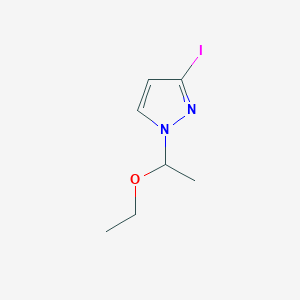

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole, also known as 1-EtO-3-I-Py, is a novel synthetic compound that has recently been studied for its potential applications in scientific research. This compound has been found to possess a variety of biochemical and physiological effects that have made it attractive for use in laboratory experiments.

Scientific Research Applications

Synthesis and Modification

- A study by Mažeikaitė et al. (2014) demonstrates the synthesis of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives, offering a synthetic route for valuable intermediates. This work includes the protection reaction of N-H bond in substituted 3-iodo-1H-pyrazole derivatives and the investigation of ethoxyethyl protecting group migration. They also explored the synthetic possibilities of Sonogashira cross-coupling reactions with these derivatives (Mažeikaitė, Sūdžius, Urbelis, & Labanauskas, 2014).

Cross-Coupling Reactions

- Coutant and Janin (2014) conducted extensive studies on the Negishi palladium-catalyzed cross-coupling reactions involving 3-ethoxy-4-iodo-1H-pyrazole and various benzylzinc halides. This led to the synthesis of original 4-benzyl-3-ethoxy-1H-pyrazoles derivatives, which are crucial building blocks for new chemical entities (Coutant & Janin, 2014).

Structural Analysis and Tautomerism

- The study of NH-pyrazoles, including those with ethoxyethyl groups, was performed by Cornago et al. (2009). They determined the structures of NH-pyrazoles using X-ray crystallography and explored the tautomerism in these compounds through NMR spectroscopy. This research is significant for understanding the structural properties of such compounds (Cornago et al., 2009).

Dehydration and Iodination Studies

- Waldo, Mehta, and Larock (2008) explored the dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, providing insights into the synthesis of 1-acyl-4-iodo-1H-pyrazoles. This is relevant for the synthesis of functionally substituted pyrazoles (Waldo, Mehta, & Larock, 2008).

Building Block Preparation

- Guillou and Janin (2010) reported the preparation of ethyl 3-ethoxy-1H-pyrazole-4-carboxylate and its transformation into iodinated isomers, crucial for accessing various pyrazole series. This work illustrates the versatility of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives in synthesizing new chemical entities (Guillou & Janin, 2010).

Safety and Hazards

properties

IUPAC Name |

1-(1-ethoxyethyl)-3-iodopyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11IN2O/c1-3-11-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVGLUHWXWYETOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C)N1C=CC(=N1)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2849154.png)

![2-(4-chlorophenyl)-N-(2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B2849157.png)

![N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2849158.png)

![methyl 5-((7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2849160.png)

![3-(2-chlorobenzyl)-8-fluoro-5-(4-methylbenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2849164.png)

![Methyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2849171.png)